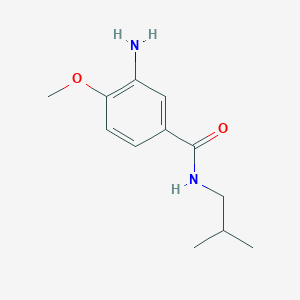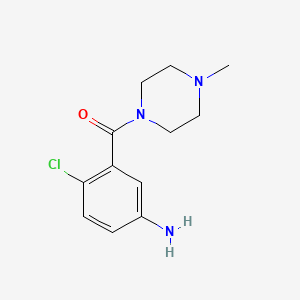
5,6-Diamino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione
説明
5,6-Diamino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione, also known as 5,6-DAPPD, is an organic compound composed of a nitrogen-containing heterocyclic ring system, containing a five-membered pyrimidine ring and a six-membered diaminopyrimidine ring. This compound has a number of potential applications in scientific research, ranging from its use as a synthetic intermediate in organic synthesis to its role as a therapeutic agent in the treatment of certain diseases. In
科学的研究の応用
5,6-Diamino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione has been used as a synthetic intermediate in the synthesis of a variety of other organic compounds, such as peptides, nucleosides, and nucleotides. It has also been used as a starting material in the synthesis of several drugs, including the antiretroviral drug tenofovir disoproxil fumarate. In addition, 5,6-Diamino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione has been used as a model compound for the study of the mechanism of action of several drugs, such as the antifungal drug itraconazole.
作用機序
The mechanism of action of 5,6-Diamino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione is not yet fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, the compound has been shown to inhibit the activity of certain kinases, such as protein kinase C and cyclin-dependent kinases.
Biochemical and Physiological Effects
5,6-Diamino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione has been shown to have a number of biochemical and physiological effects. In animal studies, the compound has been shown to have anti-inflammatory, anti-oxidative, and anti-tumorigenic effects. In addition, the compound has been shown to have an inhibitory effect on the growth of certain cancer cell lines, as well as the proliferation of certain bacteria.
実験室実験の利点と制限
The use of 5,6-Diamino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione in laboratory experiments has a number of advantages. The compound is relatively inexpensive and readily available, and it is also relatively stable and has a low toxicity. However, the compound is also susceptible to hydrolysis, and it can be difficult to obtain consistent results when using the compound in laboratory experiments.
将来の方向性
The potential applications of 5,6-Diamino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione in scientific research are still being explored. Future research may focus on further elucidating the mechanism of action of the compound, as well as exploring its potential therapeutic applications in the treatment of certain diseases. In addition, further research may focus on the development of more efficient synthesis methods for the compound, as well as the development of novel uses for the compound in scientific research.
特性
IUPAC Name |
5,6-diamino-1-(2-phenylethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c13-9-10(14)16(12(18)15-11(9)17)7-6-8-4-2-1-3-5-8/h1-5H,6-7,13-14H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFDDWNHGPNKBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=C(C(=O)NC2=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-diamino-1-phenethylpyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



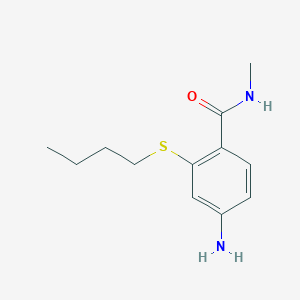

![2-[3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B3038866.png)
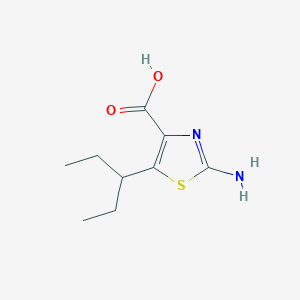
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-ethylpiperazine-1-carboxamide](/img/structure/B3038869.png)
![[5-(4-Fluorophenyl)-2-furyl]methylamine](/img/structure/B3038870.png)
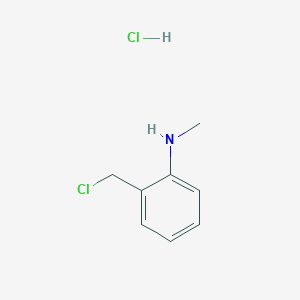
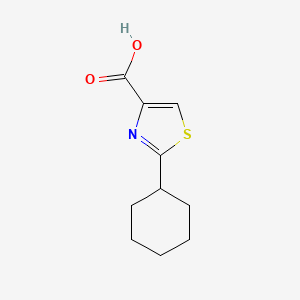
![1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3038873.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carbaldehyde](/img/structure/B3038876.png)
![4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B3038879.png)
